molecular formula C12H18O4 B12577132 Bis(3-methylbut-2-en-1-yl) ethanedioate CAS No. 188956-95-8

Bis(3-methylbut-2-en-1-yl) ethanedioate

Cat. No.: B12577132
CAS No.: 188956-95-8
M. Wt: 226.27 g/mol
InChI Key: MFSXKBRZHHQBLG-UHFFFAOYSA-N
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Description

Bis(3-methylbut-2-en-1-yl) ethanedioate is an organic compound with a unique structure that includes two 3-methylbut-2-en-1-yl groups attached to an ethanedioate (oxalate) core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylbut-2-en-1-yl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 3-methylbut-2-en-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbut-2-en-1-yl) ethanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bis(3-methylbut-2-en-1-yl) ethanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(3-methylbut-2-en-1-yl) ethanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release ethanedioic acid and 3-methylbut-2-en-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Bis(3-methylbut-2-en-1-yl) ether: This compound has a similar structure but with an ether linkage instead of an ester.

    3-Methylbut-2-en-1-yl pivalate: Another ester with a different carboxylic acid component.

    5-(Bis(3-methylbut-2-en-1-yl)amino)-2-hydroxybenzoic acid: An aspirin derivative with similar functional groups

Uniqueness

Bis(3-methylbut-2-en-1-yl) ethanedioate is unique due to its specific ester linkage and the presence of two 3-methylbut-2-en-1-yl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

188956-95-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

bis(3-methylbut-2-enyl) oxalate

InChI

InChI=1S/C12H18O4/c1-9(2)5-7-15-11(13)12(14)16-8-6-10(3)4/h5-6H,7-8H2,1-4H3

InChI Key

MFSXKBRZHHQBLG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C(=O)OCC=C(C)C)C

Origin of Product

United States

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